![molecular formula C14H7ClFN3S2 B2852191 6-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862976-03-2](/img/structure/B2852191.png)
6-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
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Overview
Description
The compound “6-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine” is a derivative of benzothiazole . Benzothiazole derivatives have been studied for their diverse biological activities, including anti-inflammatory properties .
Synthesis Analysis
The synthesis of similar benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using techniques such as IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions of benzothiazole derivatives involve key mitochondrial proteins such as Bcl-2 and Bax. Alterations in the balance of these proteins can result in apoptosis by accelerating the expression of caspases .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be analyzed using various techniques. For instance, the melting points were determined using the XT-4 micromelting point apparatus .Scientific Research Applications
Anti-inflammatory and Analgesic Applications
This compound has been evaluated for its potential in treating inflammation and pain. The anti-inflammatory activity is primarily mediated through the inhibition of biosynthesis of prostaglandins, which are derived from arachidonic acid. Prostaglandins are believed to be involved in mediating inflammation and pain at sites of injury or disease. The compound’s structure allows it to potentially inhibit cyclo-oxygenase pathways, reducing inflammation and providing analgesic effects .
Ulcerogenic Activity and Gastrointestinal Safety
The ulcerogenic action of this compound on the gastrointestinal mucosa has been found to be low compared to standard nonsteroidal anti-inflammatory drugs (NSAIDs). This suggests that it may offer a safer profile for chronic use, with reduced risks of GI irritation, bleeding, and ulceration .
Lipid Peroxidation Activities
Lipid peroxidation is a process that can lead to cell damage and is involved in various diseases. The compound has been studied for its ability to prevent or reduce lipid peroxidation, which could have implications for protecting cells from oxidative stress and associated pathologies .
COX-1 and COX-2 Inhibition
The compound has shown significant activity in inhibiting both COX-1 and COX-2 enzymes. COX-1 is involved in gastrointestinal mucosal protection, while COX-2 is induced at sites of inflammation. By inhibiting these enzymes, the compound could serve as a lead for developing drugs that retain anti-inflammatory efficacy while minimizing gastrointestinal disorders .
Synthesis of Derivative Compounds
The benzothiazole core of the compound serves as a scaffold for the synthesis of various derivatives. These derivatives have been synthesized and pharmacologically evaluated, showing promise in various therapeutic areas. The compound’s structure allows for modifications that can enhance its pharmacological profile .
Anti-Cancer Activity
Derivatives of this compound have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. The presence of the benzothiazole moiety and its modifications have shown to exhibit anti-cancer activity, suggesting potential applications in cancer therapy .
Future Directions
Benzothiazole derivatives show promise in the field of medicinal chemistry due to their diverse biological activities. Future research could focus on exploring new anti-tumor small molecule drugs that are simultaneously anti-inflammatory and anticancer based on the advantages of benzothiazole frameworks . Further biological testing in in vivo colon cancer models is also suggested .
properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-6-fluoro-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClFN3S2/c15-7-1-3-9-11(5-7)20-13(17-9)19-14-18-10-4-2-8(16)6-12(10)21-14/h1-6H,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOWKJNMKQIWQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)SC(=N2)NC3=NC4=C(S3)C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClFN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine |
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